molecular formula C12H15N5O3 B563686 Entecavir-13C2,15N CAS No. 1329796-53-3

Entecavir-13C2,15N

Cat. No.: B563686
CAS No.: 1329796-53-3
M. Wt: 280.262
InChI Key: QDGZDCVAUDNJFG-PUSDEWLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir-13C2,15N is a labeled analogue of Entecavir . It is a potent and selective inhibitor of HBV (Hepatitis B Virus), with an EC50 of 3.75 nM in HepG2 cell . It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body .


Molecular Structure Analysis

The molecular formula of this compound is C10¹³C2H15N4¹5NO3 . It has a molecular weight of 280.26 .

Scientific Research Applications

Efficacy in Chronic Hepatitis B

Entecavir is a potent nucleoside analogue that inhibits HBV replication. It is rapidly phosphorylated into its active intracellular triphosphate form, effectively suppressing viral replication in chronic HBV infection. Clinical trials have demonstrated its effectiveness and general tolerability in both nucleoside-naive and lamivudine-refractory patients, irrespective of hepatitis B e antigen (HBeAg) status. Entecavir has shown superior efficacy, a lower risk of resistance, and cost-effectiveness compared to lamivudine, with similar tolerability profiles between the drugs. It also offers a valuable first-line option for nucleoside-naive patients and a useful alternative for lamivudine-refractory patients (Scott & Keating, 2009).

Resistance and Safety

Entecavir's long-term safety has been evaluated, showing high rates of viral suppression with well-tolerated treatment profiles. It stands as a preferred first-line agent alongside tenofovir disoproxil fumarate (TDF) for chronic HBV treatment, necessitating long-term administration due to its mechanism of action which does not directly affect the cccDNA, a stable template for HBV production (Lampertico et al., 2016).

Treatment of Decompensated Cirrhosis

In patients with CHB-related decompensated cirrhosis, the goal is to improve hepatic dysfunction and reduce mortality by inhibiting viral replication. Studies support the use of nucleot(s)ide analogs like entecavir as safe and effective treatments for decompensated cirrhosis due to CHB. Entecavir, in particular, is an excellent option for treatment-naive patients due to its potent antiviral capabilities and very low resistance rate (Sadler et al., 2013).

Impact on Mortality and Hepatocellular Carcinoma Incidence

Oral antiviral therapies like entecavir have been shown to reduce the incidence of hepatocellular carcinoma (HCC) and improve survival rates for patients with chronic hepatitis B, compared with untreated patients. These drugs modify the natural history of liver fibrosis, improve liver function, decrease HCC incidence, reduce the need for liver transplantation, and enhance survival. The mechanism by which these drugs reduce HCC risk remains under investigation (Lee, 2019).

Mechanism of Action

Target of Action

Entecavir-13C2,15N is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the HBV polymerase . This enzyme plays a crucial role in the replication of the HBV, making it an effective target for antiviral therapy .

Mode of Action

This compound, being a guanosine nucleoside analogue, competes with the natural substrate deoxyguanosine triphosphate . It functionally inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA . This results in the reduction of viral DNA synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound is the HBV replication process . By inhibiting the HBV polymerase, this compound disrupts the replication of the virus, thereby reducing the viral load in the body .

Pharmacokinetics

This compound is intracellularly phosphorylated to guanosine triphosphate . There were no clinically relevant effects on the pharmacokinetics of Entecavir based on age, sex, race, or hepatic function . Renal impairment resulted in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min .

Result of Action

The result of this compound’s action is the effective inhibition of HBV replication . This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, factors such as the patient’s renal function can also influence the drug’s action, efficacy, and stability .

Future Directions

Entecavir-13C2,15N holds promise beyond its original therapeutic indication . It acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various tumors and is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation . In silico studies have demonstrated that this compound can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Entecavir-13C2,15N involves the incorporation of 13C and 15N isotopes into the structure of Entecavir, which is a nucleoside analogue used in the treatment of hepatitis B virus infection. This can be achieved through a series of synthetic steps that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Guanine", "2,3,5-Tri-O-acetyl-beta-D-ribose", "Triethylamine", "13C-labeled acetic anhydride", "15N-labeled ammonia", "Methanol", "Ethyl acetate", "Dichloromethane", "Toluene", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Pyridine", "Triethylorthoformate" ], "Reaction": [ "Synthesis of 13C2,15N-labeled guanine via amination with 15N-labeled ammonia and subsequent alkylation with 13C-labeled acetic anhydride", "Protection of 13C2,15N-labeled guanine with acetyl groups using 2,3,5-tri-O-acetyl-beta-D-ribose and triethylamine in methanol", "Synthesis of the phosphoramidite building block by reaction of the protected guanine with diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in dichloromethane", "Synthesis of the 13C2,15N-labeled Entecavir nucleotide by coupling the phosphoramidite building block with 2,3-dideoxy-3-fluoro-5-O-(4-morpholinyl)uridine-5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) using 1H-tetrazole in acetonitrile", "Deprotection of the 2,3,5-tri-O-acetyl protecting groups with sodium bicarbonate in methanol", "Purification of the 13C2,15N-labeled Entecavir nucleotide by reverse-phase high performance liquid chromatography using a C18 column and a gradient of acetonitrile and water with 0.1% trifluoroacetic acid", "Conversion of the nucleotide to the triphosphate form by treatment with hydrochloric acid and sodium hydroxide in water", "Purification of the 13C2,15N-labeled Entecavir triphosphate by anion exchange chromatography using a DEAE column and a gradient of sodium chloride in water", "Conversion of the triphosphate to the monophosphate form by treatment with triethylorthoformate and pyridine in toluene" ] }

CAS No.

1329796-53-3

Molecular Formula

C12H15N5O3

Molecular Weight

280.262

IUPAC Name

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1

InChI Key

QDGZDCVAUDNJFG-PUSDEWLCSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N

Synonyms

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N;  Baraclude-13C2,15N;  BMS 200475-13C2,15N;  SQ 34676-13C2,15N;  _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.